REACTION_SMILES
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[CH2:24]([O:25][CH2:26][CH2:27][O:28][CH2:29][CH2:30][O:31][CH2:32][CH3:33])[CH3:34].[K+:2].[O:13]=[CH:14][c:15]1[cH:16][c:17]([O:18][CH3:19])[c:20]([OH:21])[cH:22][cH:23]1.[OH-:1].[OH:3][c:4]1[cH:5][cH:6][c:7]([C:10]([CH3:11])=[O:12])[cH:8][cH:9]1>>[OH:3][c:4]1[cH:5][cH:6][c:7]([C:10]([CH:11]=[CH:14][c:15]2[cH:16][c:17]([O:18][CH3:19])[c:20]([OH:21])[cH:22][cH:23]2)=[O:12])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCCOCCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C=O)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(O)cc1
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Name
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Type
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product
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Smiles
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COc1cc(C=CC(=O)c2ccc(O)cc2)ccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |